

# Application Notes and Protocols for Kinase Activity Assays Targeting EGFR T790M Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (3S,4S)-PF-06459988 |           |
| Cat. No.:            | B609989             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) T790M mutant. The T790M mutation is a critical mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4] Therefore, robust and reliable in vitro kinase assays are essential for the discovery and characterization of next-generation inhibitors that can overcome this resistance.

This document outlines two common non-radioactive assay formats: a luminescence-based assay that measures ATP consumption and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for inhibitor binding.

### **Introduction to EGFR T790M and Kinase Assays**

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6][7] Activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, are found in a subset of NSCLC patients and render tumors sensitive to EGFR TKIs like gefitinib and erlotinib.[4] However, clinical efficacy is often limited by the emergence of acquired resistance, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases.[1][3][4] The



T790M mutation increases the affinity of the kinase for ATP, thereby reducing the potency of ATP-competitive inhibitors.[4][8][9]

Biochemical kinase assays are fundamental tools in drug discovery for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.[10][11][12][13] These assays are typically performed in a cell-free system using purified recombinant kinase domains.

## **Data Presentation: Inhibitor Potency (IC50)**

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various EGFR inhibitors against wild-type (WT) EGFR and the T790M mutant, providing a clear comparison of their potency and selectivity.

Table 1: IC50 Values of First and Second-Generation EGFR TKIs

| Compound  | Target                | IC50 (nM) | Reference |
|-----------|-----------------------|-----------|-----------|
| Gefitinib | EGFR (Wild-Type)      | 25.8      |           |
| Gefitinib | EGFR (L858R)          | 5.4       |           |
| Gefitinib | EGFR (T790M)          | >1000     |           |
| Erlotinib | EGFR (Wild-Type)      | 7         | [14]      |
| Erlotinib | EGFR (L858R)          | 12        | [14]      |
| Erlotinib | EGFR<br>(T790M/L858R) | >5000     | [3]       |
| Afatinib  | EGFR (Wild-Type)      | -         |           |
| Afatinib  | EGFR (L858R)          | 0.3       | [14]      |
| Afatinib  | EGFR<br>(T790M/L858R) | 57        | [14]      |

Table 2: IC50 Values of Third-Generation EGFR TKIs



| Compound    | Target                | IC50 (nM) | Reference |
|-------------|-----------------------|-----------|-----------|
| Osimertinib | EGFR (Wild-Type)      | 448.7     | [15]      |
| Osimertinib | EGFR (L858R)          | -         |           |
| Osimertinib | EGFR<br>(T790M/L858R) | 0.71      | [15]      |
| Rociletinib | EGFR (Wild-Type)      | -         |           |
| Rociletinib | EGFR (L858R)          | -         | _         |
| Rociletinib | EGFR<br>(T790M/L858R) | 23        | [14]      |
| DY3002      | EGFR (Wild-Type)      | 448.7     | [15]      |
| DY3002      | EGFR<br>(T790M/L858R) | 0.71      | [15]      |

# Signaling Pathway and Experimental Workflow Diagrams EGFR Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M,
   MET, and HGF status PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologypro.esmo.org [oncologypro.esmo.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. dovepress.com [dovepress.com]
- 8. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T790M Wikipedia [en.wikipedia.org]
- 10. Current in vitro kinase assay technologies: the quest for a universal format PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. tandfonline.com [tandfonline.com]
- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [Application Notes and Protocols for Kinase Activity Assays Targeting EGFR T790M Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609989#kinase-activity-assay-for-egfr-t790m-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com